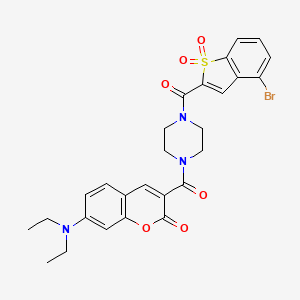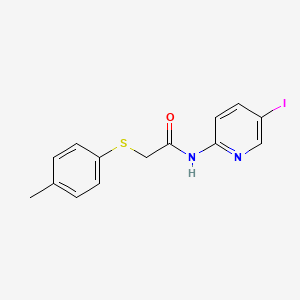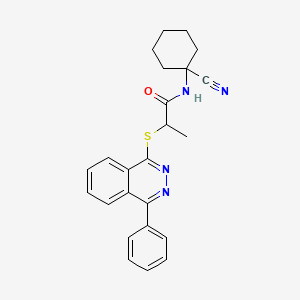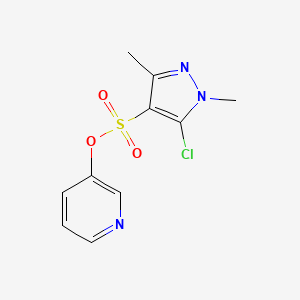
Stat3-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STAT3-IN-3: est un inhibiteur sélectif de la protéine transducteur de signal et activateur de la transcription 3 (STAT3). STAT3 est un facteur de transcription impliqué dans divers processus cellulaires, notamment la croissance, la survie, la différenciation et la réponse immunitaire. La dysrégulation de STAT3 a été impliquée dans de nombreux cancers, ce qui en fait une cible prometteuse pour la thérapie anticancéreuse. This compound a montré un potentiel dans l'induction de l'apoptose dans les cellules cancéreuses, en particulier dans le cancer du sein .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de STAT3-IN-3 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. il est connu que la synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle: La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs chimiques avancés, de techniques de purification et de mesures de contrôle de la qualité pour produire le composé à l'échelle commerciale .
Analyse Des Réactions Chimiques
Types de réactions: STAT3-IN-3 subit diverses réactions chimiques, notamment:
Oxydation: Implique l'addition d'oxygène ou l'élimination d'hydrogène.
Réduction: Implique l'addition d'hydrogène ou l'élimination d'oxygène.
Substitution: Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants: Les réactions impliquant this compound nécessitent généralement des réactifs et des conditions spécifiques, tels que:
Agents oxydants: Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution: Halogènes, nucléophiles.
Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation d'oxydes, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
Chimie: this compound est utilisé dans la recherche chimique pour étudier l'inhibition de STAT3 et ses effets sur divers processus cellulaires. Il sert de composé outil pour étudier le rôle de STAT3 dans différentes voies de signalisation .
Biologie: En recherche biologique, this compound est utilisé pour étudier les effets de l'inhibition de STAT3 sur la croissance, la survie et la différenciation cellulaires. Il est particulièrement utile dans la recherche sur le cancer pour comprendre les mécanismes de l'oncogenèse médiée par STAT3 .
Médecine: this compound a des applications thérapeutiques potentielles dans le traitement des cancers où STAT3 est dysrégulé. Des études précliniques ont montré que this compound peut induire l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Industrie: Dans l'industrie pharmaceutique, this compound est utilisé dans le développement et le criblage de médicaments pour identifier des agents thérapeutiques potentiels ciblant STAT3. Il est également utilisé dans le développement d'outils de diagnostic pour détecter l'activité de STAT3 dans diverses maladies .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de STAT3. STAT3 est activé par la signalisation des cytokines lorsque les ligands interleukine-6 ou interleukine-11 se lient à un complexe récepteur, ce qui conduit au recrutement de kinases de Janus (JAK) qui phosphorylent et activent STAT3. STAT3 activé dimérise et se transloque dans le noyau, où il se lie à l'ADN et régule la transcription des gènes cibles impliqués dans la prolifération, la survie et la réponse immunitaire des cellules. This compound inhibe ce processus en empêchant la phosphorylation et l'activation de STAT3, bloquant ainsi ses voies de signalisation en aval .
Applications De Recherche Scientifique
Chemistry: STAT3-IN-3 is used in chemical research to study the inhibition of STAT3 and its effects on various cellular processes. It serves as a tool compound to investigate the role of STAT3 in different signaling pathways .
Biology: In biological research, this compound is used to study the effects of STAT3 inhibition on cell growth, survival, and differentiation. It is particularly useful in cancer research to understand the mechanisms of STAT3-mediated oncogenesis .
Medicine: this compound has potential therapeutic applications in the treatment of cancers where STAT3 is dysregulated. Preclinical studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening to identify potential therapeutic agents targeting STAT3. It is also used in the development of diagnostic tools to detect STAT3 activity in various diseases .
Mécanisme D'action
STAT3-IN-3 exerts its effects by selectively inhibiting the activity of STAT3. STAT3 is activated by cytokine signaling when interleukin-6 or interleukin-11 ligands bind to a receptor complex, leading to the recruitment of Janus kinases (JAKs) that phosphorylate and activate STAT3. The activated STAT3 dimerizes and translocates into the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell proliferation, survival, and immune response. This compound inhibits this process by preventing the phosphorylation and activation of STAT3, thereby blocking its downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires:
Stattic: Un inhibiteur de petite molécule de STAT3 qui empêche sa dimérisation et sa liaison à l'ADN.
S3I-201: Inhibe le domaine SH2 de STAT3, bloquant son interaction avec les résidus de tyrosine phosphorylés.
BP-1-102: Un inhibiteur perméable aux cellules qui cible le domaine SH2 de STAT3.
Unicité de STAT3-IN-3: this compound est unique en sa capacité à cibler sélectivement STAT3 avec une grande puissance et spécificité. Contrairement aux autres inhibiteurs, this compound a montré des résultats prometteurs dans l'induction de l'apoptose dans les cellules cancéreuses, en particulier dans le cancer du sein. Son inhibition sélective de STAT3 en fait un outil précieux dans la recherche sur le cancer et le développement de médicaments .
Propriétés
IUPAC Name |
3-[4-(4-bromo-1,1-dioxo-1-benzothiophene-2-carbonyl)piperazine-1-carbonyl]-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN3O6S/c1-3-29(4-2)18-9-8-17-14-20(27(34)37-22(17)15-18)25(32)30-10-12-31(13-11-30)26(33)24-16-19-21(28)6-5-7-23(19)38(24,35)36/h5-9,14-16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVMMUZFAXTJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(S4(=O)=O)C=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)

![2,4-Dimethyl-2,3-dihydro-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B3018741.png)

![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)
![2-(2-Chloropropanoyl)-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carbonitrile](/img/structure/B3018747.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)

![6-tert-butyl-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3018751.png)
